molecular formula C9H13NO B2458143 [(Furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine CAS No. 120153-60-8

[(Furan-2-yl)methyl](methyl)(prop-2-en-1-yl)amine

Cat. No.: B2458143
CAS No.: 120153-60-8
M. Wt: 151.209
InChI Key: SWCNKXHWOFFXIP-UHFFFAOYSA-N
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Description

(Furan-2-yl)methyl(prop-2-en-1-yl)amine is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a methyl group, a prop-2-en-1-yl group, and an amine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-yl)methyl(prop-2-en-1-yl)amine can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with methylamine and prop-2-en-1-ylamine under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of (Furan-2-yl)methyl(prop-2-en-1-yl)amine may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of advanced catalytic systems and automated control systems can further enhance the production yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-yl)methyl(prop-2-en-1-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethanol derivatives.

Scientific Research Applications

(Furan-2-yl)methyl(prop-2-en-1-yl)amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

(Furan-2-yl)methyl(prop-2-en-1-yl)amine can be compared with other furan derivatives, such as:

    Furan-2-carbaldehyde: A precursor in the synthesis of (Furan-2-yl)methyl(prop-2-en-1-yl)amine.

    Furan-2-ylmethanol: A reduced form of the compound with different chemical properties.

    Furan-2-carboxylic acid: An oxidized form with distinct reactivity and applications.

The uniqueness of (Furan-2-yl)methyl(prop-2-en-1-yl)amine lies in its specific combination of functional groups, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-methylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-6-10(2)8-9-5-4-7-11-9/h3-5,7H,1,6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCNKXHWOFFXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=C)CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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